molecular formula C19H21NO6S B2587906 methyl 3-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034408-82-5

methyl 3-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2587906
CAS No.: 2034408-82-5
M. Wt: 391.44
InChI Key: FVGFYVYBSMRUGZ-UHFFFAOYSA-N
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Description

Methyl 3-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-4-methoxybenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a methoxy group at position 4 and a sulfamoyl group at position 2. The sulfamoyl moiety is further modified with a (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl substituent. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., sulfonamide derivatives and indene-containing molecules) are linked to bioactivity in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

methyl 3-[(2-hydroxy-1,3-dihydroinden-2-yl)methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-25-16-8-7-13(18(21)26-2)9-17(16)27(23,24)20-12-19(22)10-14-5-3-4-6-15(14)11-19/h3-9,20,22H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGFYVYBSMRUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-4-methoxybenzoate (CAS No. 2034408-82-5) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyDetails
Common Name Methyl 3-(N-sulfamoyl)
Molecular Formula C19H21NO6S
Molecular Weight 391.4 g/mol
CAS Number 2034408-82-5

The biological activity of methyl 3-(N-sulfamoyl) is thought to involve several mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
  • Enzyme Inhibition : It potentially inhibits certain enzymes involved in metabolic processes, thereby altering cellular functions.
  • Antioxidant Activity : Given the presence of hydroxyl groups in its structure, the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Research indicates that compounds similar to methyl 3-(N-sulfamoyl) exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfamoyl groups possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 50 to 200 µg/mL, demonstrating their potential as antimicrobial agents .

Antitumor Activity

Several studies have explored the antitumor potential of related compounds. For example, derivatives with similar structural motifs have been shown to induce cell cycle arrest in cancer cells and inhibit histone deacetylase (HDAC) activity. This dual mechanism contributes to their effectiveness in reducing tumor growth in vitro and in vivo models .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of sulfamoyl derivatives were tested for their antimicrobial activity against clinical isolates. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like ampicillin, particularly against Gram-positive bacteria .
  • Antitumor Mechanisms :
    • A study investigating the effects of hydroxamic acid derivatives reported significant antitumor activity through HDAC inhibition. The most potent compound in this series demonstrated IC50 values ranging from 4.9 to 7.6 µM against various cancer cell lines .

Research Findings and Data Tables

The following table summarizes key findings from recent studies on methyl 3-(N-sulfamoyl):

Study FocusFindingsReference
Antimicrobial ActivityMIC values between 50-200 µg/mL against bacteria
Antitumor ActivityInduced G0/G1 cell cycle arrest
HDAC InhibitionIC50 values of 4.9-7.6 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Functionalized Benzoates

Key Structural Differences :

  • Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate () :
    • Replaces the sulfamoyl-indene group with a trifluoromethyl and 3-chloropropoxy substituent.
    • Synthesized via alkylation of methyl 4-hydroxy-3-(sulfamoyl)benzoate, yielding intermediates for bioactive amides (e.g., compound 64 ) .
    • Activity: Derivatives show relevance in antiviral or enzyme-targeting contexts, though specific data are unavailable.
  • Sulfonylurea Herbicides (): Examples: Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate). Shares the sulfamoyl-benzoate core but incorporates a triazine ring instead of the indene group. Activity: Herbicidal action via acetolactate synthase inhibition, highlighting the role of sulfamoyl groups in agrochemical design .
Indene-Containing Analogues
  • Methyl 3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-nitrobenzamido Benzoate (14ee, ) :

    • Features indenyl-oxy linkages and a nitro group instead of sulfamoyl.
    • Synthesized via acid chloride coupling, achieving 40% yield .
    • Activity: Designed as α-helix mimetics for disrupting protein-protein interactions (e.g., c-Myc–Max), suggesting the indene moiety’s utility in molecular recognition.
  • (2S)-2-Amino-N-((4R)-6-((5-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)tetrahydroquinolin-4-yl)propanamide (): Contains a 5-hydroxyindenylmethyl group linked to a tetrahydroquinoline scaffold. Activity: Targets opioid receptors, indicating the pharmacological relevance of indene-hydroxy motifs in central nervous system modulation .
Benzamide Derivatives with Hydroxyalkyl Substituents
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
    • Substitutes the benzoate ester with a benzamide and a hydroxy-tertiary alkyl chain.
    • Utility: Functions as an N,O-bidentate directing group for metal-catalyzed C–H functionalization, emphasizing the role of hydroxyalkyl groups in coordination chemistry .

Research Findings and Implications

  • Sulfamoyl vs. Sulfonyl Groups: The target compound’s sulfamoyl group distinguishes it from sulfonylurea herbicides (e.g., metsulfuron-methyl), which rely on sulfonyl linkages to triazines for agroactivity .
  • Indene Motif : The 2-hydroxyindenyl group shares structural homology with opioid receptor ligands () and protein interaction disruptors (), suggesting its versatility in bioactive molecule design .
  • Synthetic Challenges : The indene-hydroxy-methyl substituent may complicate synthesis due to steric hindrance, contrasting with simpler analogs like ’s benzamide, which is synthesized via straightforward acyl chloride coupling .

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